Cas no 90924-54-2 (ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate)

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate structure
90924-54-2 structure
Product Name:ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
CAS No:90924-54-2
MF:C10H9NO3S
MW:223.248361349106
MDL:MFCD02090509
CID:802825
PubChem ID:329815975
Update Time:2024-10-26

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
    • 3-Isoxazolecarboxylicacid, 5-(2-thienyl)-, ethyl ester
    • Ethyl 5-(2-thienyl)isoxazole-3-carboxylate
    • Ethyl 5-thien-2-ylisoxazole-3-carboxylate
    • ethyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate
    • 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester
    • ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
    • YPIUQIUZEYMWAX-UHFFFAOYSA-N
    • AK113894
    • Maybridge3_007199
    • HMS1451H05
    • SBB018946
    • OR6758
    • 5161AC
    • SB23045
    • IDI1_018586
    • AX8128985
    • ethyl 5-(2-thienyl)-3-isoxazolecarboxylate
    • ST24047070
    • Ethyl 5-(2-thienyl)-3-isoxazolecarboxylate (ACI)
    • DB-011161
    • DTXSID60372553
    • Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, AldrichCPR
    • 3-Isoxazolecarboxylicacid,5-(2-thienyl)-,ethyl ester
    • AS-9326
    • 3-Isoxazolecarboxylic acid, 5-(2-thienyl)-, ethyl ester
    • MFCD02090509
    • 90924-54-2
    • SR-01000642691-1
    • CS-0055012
    • AKOS003673451
    • C77094
    • SCHEMBL508571
    • CCG-53531
    • E1286
    • MDL: MFCD02090509
    • Inchi: 1S/C10H9NO3S/c1-2-13-10(12)7-6-8(14-11-7)9-4-3-5-15-9/h3-6H,2H2,1H3
    • InChI Key: YPIUQIUZEYMWAX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C2=CC=CS2)ON=1)OCC

Computed Properties

  • Exact Mass: 223.03000
  • Monoisotopic Mass: 223.03031432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.6
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 51.0 to 55.0 deg-C
  • Boiling Point: 379.7°C at 760 mmHg
  • PSA: 80.57000
  • LogP: 2.57980
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: H303+H313+H333
  • Hazardous Material Identification: Xi
  • Storage Condition:Keep in dark place,Sealed in dry,Room Temperature

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Pricemore >>

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ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  tert-Butyl nitrite ,  Zinc bromide Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: tert-Butyl methyl ether ;  24 h, rt
Reference
Oxidize Amines to Nitrile Oxides: One Type of Amine Oxidation and Its Application to Directly Construct Isoxazoles and Isoxazolines
Zhang, Xiao-Wei ; He, Xiao-Lin; Yan, Nan; Zheng, Hong-Xing; Hu, Xiang-Guo, Journal of Organic Chemistry, 2020, 85(23), 15726-15735

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 24 h, rt
Reference
Small-molecule activation of neuronal cell fate
Schneider, Jay W.; Gao, Zhengliang; Li, Shijie; Farooqi, Midhat; Tang, Tie-Shan; et al, Nature Chemical Biology, 2008, 4(7), 408-410

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ;  0 °C; 7 d, rt
1.2 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ;  3 h, rt → reflux
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7
Reference
Molecular Recognition at the Active Site of Factor Xa: Cation-π Interactions, Stacking on Planar Peptide Surfaces, and Replacement of Structural Water
Salonen, Laura M.; Holland, Mareike C.; Kaib, Philip S. J.; Haap, Wolfgang; Benz, Joerg; et al, Chemistry - A European Journal, 2012, 18(1), 213-222

Production Method 4

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ;  3 - 6 h, 70 °C
Reference
Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products
Bracken, Cormac; Baumann, Marcus, Journal of Organic Chemistry, 2020, 85(4), 2607-2617

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Reference
Synthesis of 5-substituted 3-isoxazolecarboxylic acid hydrazides and derivatives
Gardner, Thomas S.; Wenis, E.; Lee, John, Journal of Organic Chemistry, 1961, 26, 1514-18

Production Method 6

Reaction Conditions
1.1 Reagents: Dabco ,  tert-Butyl nitrite Catalysts: Cupric acetate Solvents: Toluene ;  6 - 10 h, 130 °C
Reference
Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles
Wang, Xue-Di; Zhu, Li-Han; Liu, Pei; Wang, Xin-Yu; Yuan, Hai-Yan; et al, Journal of Organic Chemistry, 2019, 84(24), 16214-16221

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
Solid-Phase Synthesis of Isoxazoles Using Vinyl Ethers as Chameleon Catches
Barrett, Anthony G. M.; Procopiou, Panayiotis A.; Voigtmann, Ulrike, Organic Letters, 2001, 3(20), 3165-3168

Production Method 8

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  4 h, reflux
1.2 Catalysts: Dimethylformamide
1.3 Solvents: Dichloromethane ;  rt; 4 h, rt
Reference
Reactive organogels based on isoxazole esters: alkali metal ions selective gelation and crystallization
Jin, Qingxian; Li, Jing; Zhang, Li; Fang, Shaoming; Liu, Minghua, CrystEngComm, 2015, 17(42), 8058-8063

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Raw materials

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Preparation Products

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